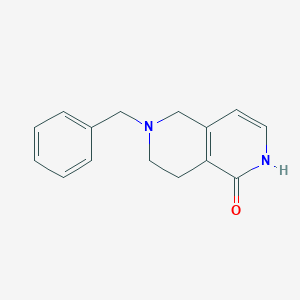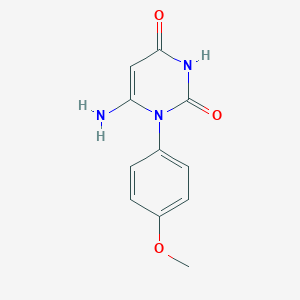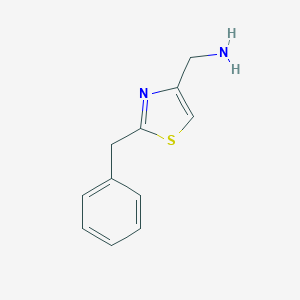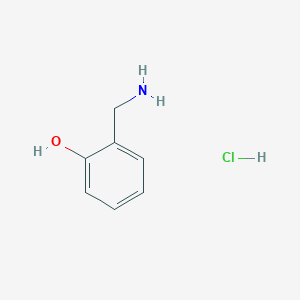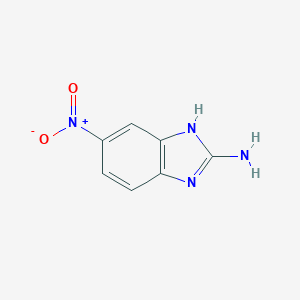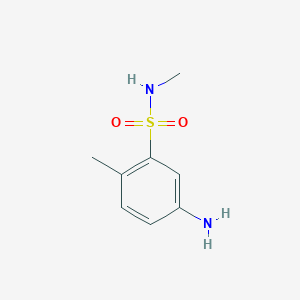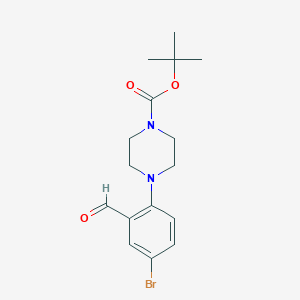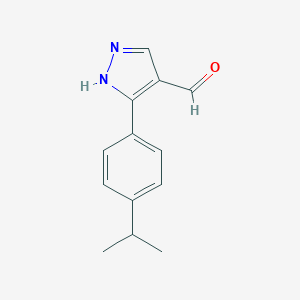
3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
3-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde (IPPC) is an aldehyde compound that has been studied for its potential applications in various scientific research areas. It is a colorless, odorless solid with a melting point of 99-101 °C and a boiling point of 259-260 °C. IPPC has been studied for its potential use as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor in the synthesis of other compounds. Additionally, IPPC has been investigated for its ability to act as a bioactive compound, with potential applications in pharmacology, toxicology, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Applications
A study by Viveka et al. (2015) demonstrates the synthesis of new compounds starting from a similar chemical structure, 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. These compounds were synthesized using the Knoevenagel condensation reaction, aiming to create structures with anticonvulsant and analgesic activities. The synthesized molecules showed potent anticonvulsant activity and significant analgesic activity without displaying toxicity (Viveka et al., 2015).
Environmentally Benign Synthesis
Hangarge and Shingare (2003) conducted a study focusing on the condensation of 1,3-diphenyl-1H-pyrazole-3-carbaldehydes with 3-methyl-1-phenylpyrazolin-5-(4H-)-one in an ionic liquid, resulting in high yields at room temperature. This study highlights an environmentally friendly approach to synthesizing compounds related to 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde (Hangarge & Shingare, 2003).
Antimicrobial Activity
A 2020 study by Hamed et al. focused on synthesizing heteroaryl pyrazole derivatives and reacting them with chitosan to form Schiff bases. These bases showed antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of these compounds in biological applications (Hamed et al., 2020).
Crystallographic and Spectroscopic Investigations
Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group, similar to 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde, and characterized them using spectroscopic methods and X-ray crystallography. These compounds showed promising anti-microbial properties and moderate anti-oxidant activity (Prasath et al., 2015).
Antioxidant and Anti-inflammatory Activity
Sudha et al. (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their antioxidant and anti-inflammatory activities. This study demonstrates the potential of compounds structurally related to 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde in therapeutic applications (Sudha, Subbaiah, & Mahalakshmi, 2021).
Mecanismo De Acción
Target of Action
Similar compounds such as 2-propanoyl-3-(4-isopropylphenyl)-tropane (a cocaine analogue) have been shown to act as serotonin-norepinephrine-dopamine reuptake inhibitors (sndri)
Mode of Action
The exact mode of action of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other compounds, it may interact with its targets by binding to them and inhibiting their function .
Biochemical Pathways
A study on the biodegradation of isoproturon (a compound with a similar structure) by escherichia coli expressing a pseudomonas putida catechol 1,2-dioxygenase gene revealed that three intermediate metabolites were generated . This suggests that 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde may also be metabolized through similar pathways, leading to the production of intermediate metabolites.
Result of Action
Based on its potential role as a neurotransmitter reuptake inhibitor, it may affect the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal signaling .
Action Environment
The action environment can significantly influence the efficacy and stability of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets. For instance, a study on the remediation of pollutants by microorganisms-plant combination showed that the introduction of suitable plants and microorganisms in a nutrient-depleted pollutant-rich environment led to enhanced degradation of pollutants . This suggests that the action environment of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde could be optimized to enhance its efficacy.
Propiedades
IUPAC Name |
5-(4-propan-2-ylphenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9(2)10-3-5-11(6-4-10)13-12(8-16)7-14-15-13/h3-9H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGZHZKLNLXQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



